Thymoquinone

Catalog No.
S545309
CAS No.
490-91-5
M.F
C10H12O2
M. Wt
164.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thymoquinone

CAS Number

490-91-5

Product Name

Thymoquinone

IUPAC Name

2-methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C10H12O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6H,1-3H3

InChI Key

KEQHJBNSCLWCAE-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(=CC1=O)C(C)C

Solubility

Soluble in DMSO

Synonyms

2-isopropyl-5-methylbenzoquinone, 2-methyl-5-isopropyl-p-benzoquinone, dihydrothymoquinone, thymoquinone

Canonical SMILES

CC1=CC(=O)C(=CC1=O)C(C)C

Description

The exact mass of the compound Thymoquinone is 164.0837 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2228. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Benzoquinones - Supplementary Records. It belongs to the ontological category of 1,4-benzoquinones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-inflammatory and Antioxidant Effects

Thymoquinone exhibits potent anti-inflammatory and antioxidant properties. Studies suggest it can modulate the activity of various inflammatory mediators, thereby reducing inflammation and oxidative stress in the body []. This makes it a potential candidate for treating conditions like arthritis, asthma, and inflammatory bowel disease.

Potential in Cancer Treatment

Research suggests Thymoquinone possesses anti-cancer properties. Studies have shown its ability to induce cell death in various cancer cell lines while leaving healthy cells unharmed []. Additionally, TQ may enhance the effectiveness of conventional chemotherapy and reduce the development of resistance in cancer cells.

Thymoquinone is a natural compound primarily derived from the seeds of Nigella sativa, commonly known as black cumin. It is recognized for its distinctive chemical structure, characterized as 2-Isopropyl-5-methyl-1,4-benzoquinone. Thymoquinone constitutes a significant portion of the volatile oil extracted from black cumin seeds, which typically contains 18.4% to 24% thymoquinone along with other components such as monoterpenes and various fatty acids . This compound has garnered considerable attention for its diverse biological activities, particularly its potential therapeutic applications.

That contribute to its biological activity. It can participate in redox reactions due to its quinone structure, allowing it to act as an electron acceptor or donor. Notably, thymoquinone can be photodimerized to form dithymoquinone upon exposure to light, which may alter its biological properties . Additionally, it interacts with cellular signaling pathways and can modulate the activity of enzymes involved in inflammation and oxidative stress responses .

Thymoquinone exhibits a wide range of biological activities, including:

  • Antioxidant Activity: It scavenges free radicals and enhances the body's antioxidant defense mechanisms.
  • Anti-inflammatory Effects: Thymoquinone inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase-2, contributing to its anti-inflammatory properties .
  • Anticancer Properties: Research indicates that thymoquinone can induce apoptosis in various cancer cell lines by modulating key signaling pathways like the nuclear factor kappa B pathway and the mitogen-activated protein kinase pathway .
  • Neuroprotective Effects: Thymoquinone has shown potential in protecting neuronal cells from oxidative damage and inflammation .
  • Hepatoprotective Effects: It demonstrates protective effects on liver cells against toxins and oxidative stress .

Thymoquinone can be synthesized through various methods:

  • Isolation from Natural Sources: The most common method involves steam distillation of the seeds of Nigella sativa, followed by chromatographic techniques to isolate thymoquinone from the essential oil .
  • Chemical Synthesis: Synthetic routes have been developed using petrochemical derivatives, allowing for the production of thymoquinone in a laboratory setting. These methods often involve multi-step organic reactions designed to construct the benzoquinone structure .

Thymoquinone has a variety of applications across different fields:

  • Pharmaceuticals: Due to its anticancer, anti-inflammatory, and antioxidant properties, thymoquinone is being explored as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders .
  • Nutraceuticals: It is used in dietary supplements for its health benefits.
  • Cosmetics: Thymoquinone's antioxidant properties make it an attractive ingredient in skincare products aimed at reducing oxidative stress on the skin .

Studies have shown that thymoquinone interacts with several molecular targets:

  • Nuclear Factor Erythroid 2–Related Factor 2 Pathway: Thymoquinone activates this pathway, leading to increased expression of antioxidant enzymes and reduced inflammation .
  • Caspase Activation: It induces apoptosis through caspase-dependent pathways in cancer cells, highlighting its potential as an anticancer agent .
  • Cytokine Modulation: Thymoquinone treatment has been shown to downregulate pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta in various models of inflammation .

Several compounds share structural or functional similarities with thymoquinone. Here are some notable examples:

CompoundSourceKey Activities
DithymoquinoneDerived from thymoquinoneAntioxidant, anti-inflammatory
ThymohydroquinoneFrom Nigella sativa oilAntioxidant, potential neuroprotective effects
CurcuminTurmericAnti-inflammatory, anticancer
ResveratrolGrapesAntioxidant, cardioprotective
QuercetinVarious plantsAntioxidant, anti-inflammatory

Thymoquinone's uniqueness lies in its potent anticancer properties and specific interactions with cellular signaling pathways that differentiate it from other similar compounds. Its ability to induce apoptosis selectively in cancer cells while exhibiting protective effects on normal cells makes it a promising candidate for further research and therapeutic development.

Primary Plant Sources

Nigella sativa (Black Seed) Composition

Nigella sativa Linnaeus, commonly known as black seed or black cumin, stands as the most significant natural source of thymoquinone [1] [2]. This annual herbaceous plant belongs to the Ranunculaceae family and has been cultivated for centuries across the Mediterranean region, Middle East, and Southwest Asia [3] [4]. The seeds of Nigella sativa contain a complex array of bioactive compounds, with thymoquinone representing the most abundant and therapeutically important constituent of the volatile oil fraction [1] [2].

The essential oil of Nigella sativa seeds typically comprises 0.4 to 0.45 percent of the total seed weight [5]. Within this essential oil, thymoquinone concentrations vary considerably depending on extraction methods and source quality. Steam distillation and gas chromatography-mass spectrometry analysis has revealed thymoquinone concentrations ranging from 37.6 percent of the total essential oil [6] [7], while hydrodistillation methods typically yield lower concentrations of approximately 1.65 percent [8].

High-performance liquid chromatography quantification studies have demonstrated that methanolic extracts of Nigella sativa seeds contain substantial amounts of thymoquinone, with concentrations reaching 368.3 micrograms per milliliter, representing approximately 1.47 percent of the extract [9] [10]. The composition analysis reveals that the major components of Nigella sativa essential oil include para-cymene (31.2 to 43.58 percent), thymoquinone (1.65 to 37.6 percent), alpha-thujene (5.6 to 13.75 percent), thymohydroquinone (3.4 percent), and various other monoterpenoids [8] [6] [7].

Commercial black seed oil products demonstrate remarkable variation in thymoquinone content, ranging from 133.9 to 809.4 milligrams per 100 grams [11]. This substantial variation reflects differences in seed quality, extraction methods, processing conditions, and storage practices. Specialized concentrated extracts using carbon dioxide extraction techniques can achieve thymoquinone concentrations of 6 to 7 percent [12], representing significant enhancement over conventional extraction methods.

Distribution in Lamiaceae Family Plants

The Lamiaceae family, also known as Labiatae, represents the second most important source of thymoquinone in nature [13] [14]. This diverse family encompasses approximately 236 genera and 6,900 to 7,200 species, many of which accumulate phenolic monoterpenes including thymoquinone in their essential oils [15]. The distribution of thymoquinone within the Lamiaceae family demonstrates the convergent evolution of specialized metabolic pathways for aromatic monoterpene production [16].

Monarda fistulosa, commonly known as wild bergamot, contains significant concentrations of thymoquinone ranging from 0.7 to 2.1 milligrams per gram of plant material [17] [18] [19]. The essential oils extracted from Monarda fistulosa flowers and leaves demonstrate high abundance of monoterpene hydrocarbons, including para-cymene, gamma-terpinene, alpha-terpinene, and alpha-thujene, alongside oxygenated monoterpenes such as carvacrol and thymol [17]. Monarda didyma presents even higher thymoquinone concentrations, with reported levels of 1,905 milligrams per kilogram of dried plant material, accompanied by substantial thymohydroquinone concentrations of 1,811 milligrams per kilogram [14].

Thymus species represent another significant source of thymoquinone within the Lamiaceae family. Thymus vulgaris, the common garden thyme, contains thymoquinone at concentrations of 143 milligrams per kilogram of dried material [14]. The chemical composition of Thymus vulgaris essential oils varies considerably based on chemotype, with thymol chemotypes containing thymol (47.1 percent) and para-cymene (20.1 percent) as major constituents [20]. Thymus serpyllum demonstrates lower thymoquinone concentrations of 44 milligrams per kilogram, but maintains significant levels of related compounds including thymol and carvacrol [14].

Satureja species also contribute to thymoquinone distribution within the Lamiaceae family. Satureja hortensis contains 54 milligrams per kilogram of thymoquinone, while Satureja montana demonstrates higher concentrations of 152 milligrams per kilogram [14]. These species accumulate carvacrol as a predominant phenolic monoterpene alongside thymoquinone. Origanum vulgare, commonly known as oregano, contains thymoquinone in lower concentrations but represents an important source due to its widespread cultivation and use [21].

Additional genera within the Lamiaceae family that contain thymoquinone include Coridothymus, Agastache, Tetraclinis, Juniperus, and Cupressus species [13]. However, the concentrations in these genera are typically much lower compared to Nigella sativa, generally representing less than a few percent of the total essential oil composition [16].

Quantitative Analysis of Thymoquinone Content in Natural Sources

Quantitative determination of thymoquinone content requires sophisticated analytical techniques due to the compound's chemical properties and relatively low concentrations in most natural sources. High-performance liquid chromatography coupled with ultraviolet detection represents the gold standard for thymoquinone quantification, providing excellent selectivity and sensitivity [9] [10].

Reverse-phase high-performance liquid chromatography analysis employing water and methanol (40:60, volume/volume) as the mobile phase with detection at 254 nanometers enables precise thymoquinone quantification [9]. The retention time for thymoquinone typically occurs between the sixth and seventh minutes in a ten-minute analytical cycle. Method validation demonstrates excellent linearity, precision, and accuracy, with detection limits reaching 8.9 nanomolar and quantification limits of 29.8 nanomolar [22].

Gas chromatography-mass spectrometry provides complementary analytical capabilities for thymoquinone determination, particularly when analyzing essential oil compositions [6] [7]. This technique enables simultaneous identification and quantification of thymoquinone alongside related monoterpenes, providing comprehensive compositional profiles. Kovats retention indices facilitate compound identification and serve as quality control parameters for analytical validation [8].

Commercial Nigella sativa products demonstrate remarkable variability in thymoquinone content based on comprehensive analytical surveys. Black seed oil products analyzed using validated high-performance liquid chromatography methods revealed thymoquinone concentrations ranging from 3.08 to 809.4 milligrams per 100 grams, representing a 27-fold difference between products [11]. This variation emphasizes the critical importance of standardization and quality control in commercial preparations.

Capsule formulations containing black seed oil demonstrate even greater variability, with thymoquinone content ranging from 3.08 to 660.5 milligrams per 100 grams [11]. The daily thymoquinone intake from recommended dosages varies dramatically, from 0.416 to 6.61 milligrams per day depending on the specific product and dosage regimen. These findings highlight the necessity for regulatory oversight and standardization of thymoquinone content in commercial preparations.

Extraction efficiency studies demonstrate that methanol extraction using percolation methods achieves the highest thymoquinone recovery, yielding 0.9102 percent thymoquinone content compared to other extraction approaches [23]. Ultrasonic-assisted extraction and maceration methods produce lower yields, emphasizing the importance of extraction methodology optimization for maximum thymoquinone recovery.

Factors Affecting Natural Concentration Levels

Multiple environmental, genetic, and processing factors significantly influence thymoquinone concentrations in natural sources, creating substantial variability in bioactive compound content across different samples and preparations [24] [25].

Genetic factors represent a fundamental determinant of thymoquinone production capacity. Different accessions and cultivars of Nigella sativa demonstrate significant variation in thymoquinone content, with some varieties producing substantially higher concentrations than others [24]. Indian and Slovenian accessions have been identified as particularly high-producing genotypes, demonstrating superior vegetative growth and enhanced secondary metabolite accumulation under optimal conditions [24]. The genetic diversity within Nigella sativa populations provides opportunities for selective breeding programs aimed at developing high-thymoquinone cultivars [26].

Harvesting time critically affects thymoquinone accumulation patterns in developing seeds. Research demonstrates that thymoquinone biosynthesis begins approximately 40 days after anthesis, increases progressively after 50 days, reaches peak concentrations at 65 days after anthesis, and subsequently decreases toward the end of maturation at 70 days [24] [27]. Optimal harvesting at seven weeks after anthesis maximizes thymoquinone content while maintaining seed viability and storage characteristics [24].

Climate conditions exert profound influences on thymoquinone production through complex interactions between temperature, rainfall, humidity, and photoperiod. Plants cultivated under D3 climate type conditions, characterized by limited water availability and requiring only one planting season per year, demonstrate enhanced thymoquinone production compared to more favorable B2 climate conditions [24]. These findings suggest that moderate environmental stress stimulates secondary metabolite biosynthesis as a protective mechanism.

Temperature stress appears to be particularly important for thymoquinone enhancement. Plants exposed to high daytime temperatures averaging 39.5 degrees Celsius demonstrate increased thymoquinone production, likely representing a stress response mechanism [24]. The combination of high maximum temperatures and significant day-night temperature differentials creates physiological stress conditions that favor secondary metabolite accumulation over primary growth processes [24].

Rainfall patterns significantly affect thymoquinone concentrations, with moderate water stress enhancing secondary metabolite production. Plants receiving approximately 12.66 millimeters of rainfall per month demonstrate optimal thymoquinone accumulation [24]. Excessive rainfall dilutes secondary metabolite concentrations, while severe drought stress impairs overall plant metabolism and reduces total thymoquinone yield despite potentially higher concentrations.

Extraction methodology profoundly influences the recovery and apparent concentration of thymoquinone from plant materials. Methanol extraction using percolation techniques at elevated temperatures (40 degrees Celsius) for four hours achieves superior thymoquinone recovery compared to room temperature maceration or ultrasonic-assisted extraction [23]. The polarity and chemical compatibility of extraction solvents with thymoquinone's chemical structure determine extraction efficiency and selectivity.

Storage and processing conditions significantly affect thymoquinone stability and retention. Thymoquinone demonstrates sensitivity to environmental factors including light, heat, and oxygen exposure [28] [25]. Whole seeds maintain higher thymoquinone stability compared to ground seed preparations, which experience accelerated degradation due to increased surface area and cellular disruption [25]. Protection from air, heat, and light exposure during storage and processing preserves thymoquinone content and prevents oxidative degradation [25].

Geographical origin influences thymoquinone content through complex interactions between soil composition, climate patterns, and local growing conditions. Traditional growing regions in the Mediterranean basin and Middle East typically produce higher thymoquinone concentrations compared to seeds cultivated in non-traditional environments [8] [11]. These regional differences likely reflect both genetic adaptation to local conditions and optimal environmental factors for thymoquinone biosynthesis.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

2

Hydrogen Bond Acceptor Count

2

Exact Mass

164.083729621 g/mol

Monoisotopic Mass

164.083729621 g/mol

Boiling Point

230.00 to 232.00 °C. @ 760.00 mm Hg

Heavy Atom Count

12

LogP

2.2 (LogP)
2.20

Appearance

Solid powder

Melting Point

44 - 45 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

O60IE26NUF

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Thymoquinone is a natural compound with widespread protective effects, including anti-oxidative, anti-inflammatory, immunomodulatory, anti-cancer, and anti-microbial. It is able to induce apoptosis, regulate pro- and anti- apopotitic genes, and inhibit cancer metastasis through JNK and p38 activation. Its anti-inflammatory effects are attributed to its inhibition of inflammatory cytokines and processes, including pathways associated with 5-LO, COX, and PGD2.

Pictograms

Irritant

Irritant

Other CAS

73940-92-8
490-91-5

Wikipedia

Thymoquinone
Wogonin

General Manufacturing Information

2,5-Cyclohexadiene-1,4-dione, 2-methyl-5-(1-methylethyl)-: ACTIVE

Dates

Last modified: 08-15-2023
1. Baell JB (March 2016). "Feeling Nature's PAINS: Natural Products, Natural Product Drugs, and Pan Assay Interference Compounds (PAINS)". Journal of Natural Products. 79 (3): 616–28. doi:10.1021/acs.jnatprod.5b00947. PMID 26900761.
2. Farkhondeh T, Samarghandian S, Borji A (September 2017). "An overview on cardioprotective and anti-diabetic effects of thymoquinone". Asian Pacific Journal of Tropical Medicine. 10 (9): 849–854. doi:10.1016/j.apjtm.2017.08.020. PMID 29080612.
3. Leong, Xin-Fang; Choy, Ker Woon; Alias, Aspalilah (2021-12-15). "Anti-Inflammatory Effects of Thymoquinone in Atherosclerosis: A Mini Review". Frontiers in Pharmacology. 12: 758929. doi:10.3389/fphar.2021.758929. ISSN 1663-9812. PMC 8715035. PMID 34975474.
4. Ali, Md Yousuf; Akter, Zakia; Mei, Zhiqiang; Zheng, Meiling; Tania, Mousumi; Khan, Md Asaduzzaman (February 2021). "Thymoquinone in autoimmune diseases: Therapeutic potential and molecular mechanisms". Biomedicine & Pharmacotherapy. 134: 111157. doi:10.1016/j.biopha.2020.111157. ISSN 1950-6007. PMID 33370631. S2CID 229714190.

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